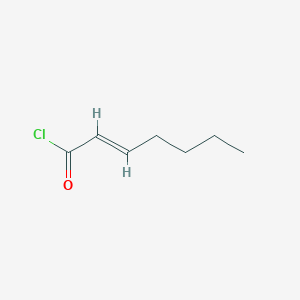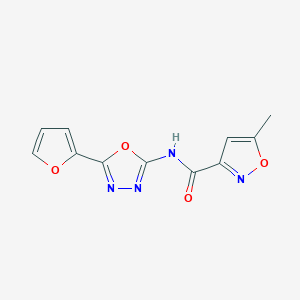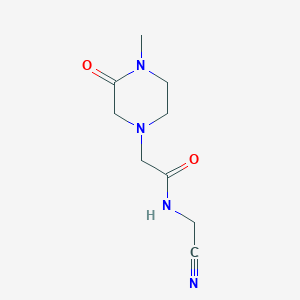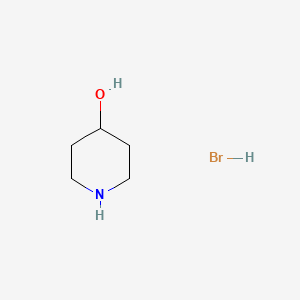
(E)-hept-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organochlorine compounds, or organochlorides, are organic compounds containing at least one covalently bonded atom of chlorine . The specific structure and properties of “(E)-hept-2-enoyl chloride” would depend on the exact arrangement and bonding of the chlorine atom within the molecule.
Synthesis Analysis
The synthesis of organochlorine compounds can vary widely depending on the specific compound. Generally, they can be synthesized through various methods such as substitution reactions, addition reactions, or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of organochlorine compounds is determined by the arrangement of the carbon and chlorine atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to analyze the molecular structure .Chemical Reactions Analysis
Organochlorine compounds can undergo various types of chemical reactions, including but not limited to substitution reactions, elimination reactions, and coupling reactions . The specific reactions that “(E)-hept-2-enoyl chloride” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of organochlorine compounds can vary widely. These properties can include melting point, boiling point, density, solubility, and reactivity . The specific properties of “(E)-hept-2-enoyl chloride” would depend on its specific structure.Wissenschaftliche Forschungsanwendungen
Skeletal Rearrangement Studies (E)-hept-2-enoyl chloride is involved in the skeletal rearrangement of specific acid derivatives under acidic conditions. This transformation leads to the formation of novel structures, contributing to the understanding of chemical reaction mechanisms (Kobayashi et al., 1992).
Free Radical Addition Reactions It plays a role in free radical addition reactions. Chlorocarbonylmethanesulphonyl chloride reacts with hept-1-ene to produce γ-chlorononanoyl chloride, demonstrating the reactivity of (E)-hept-2-enoyl chloride in such processes (Goldwhite et al., 1964).
Oligomeric Bis-acid Chloride Synthesis This compound is also instrumental in the synthesis of oligomeric bis-acid chlorides (OBACs) used as nucleophile scavengers. This application is crucial in various chemical syntheses and purification processes (Moore et al., 2003).
Exploring Conjugative Electronic Effects (E)-hept-2-enoyl chloride helps study conjugative electronic effects in chemical compounds. For example, exploring the electron-donating conjugative effect on transient diradical transition structures in thermal reactions (Leber et al., 2013).
Synthesis of Fungal Metabolites It's used in the synthesis of unique fungal metabolites exhibiting biological activities such as anti-juvenile-hormone and insecticidal properties. This aspect is significant for agricultural and pharmacological research (Cantín et al., 1999).
Drug Action Mechanism Studies While avoiding direct drug use and side effects, (E)-hept-2-enoyl chloride contributes to understanding the mechanisms of drug action, like its role in the study of enoyl reductase (ENR), an enzyme targeted by certain antibacterial drugs (Baldock et al., 1996).
Synthesis of Photoreactive Polymers The compound is integral in synthesizing photoreactive polymers like Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), where it undergoes a photo-Fries rearrangement. This application is critical for developing materials with altered refractive indices and surface properties for optical applications (Griesser et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-hept-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDBNPUNYZYECN-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-hept-2-enoyl chloride | |
CAS RN |
76875-23-5 |
Source


|
| Record name | 76875-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester](/img/structure/B2359673.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)




![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)

![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)

![N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359694.png)